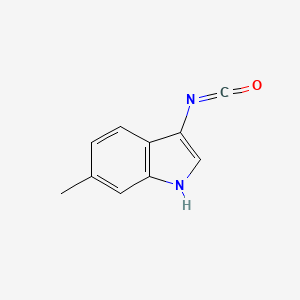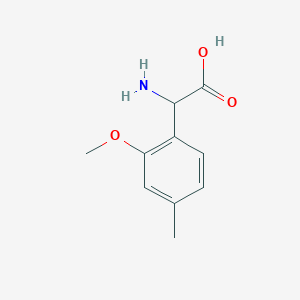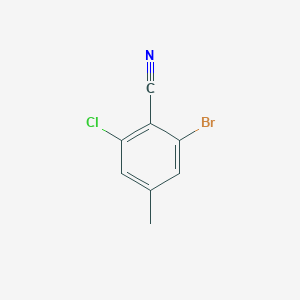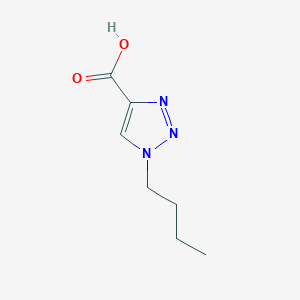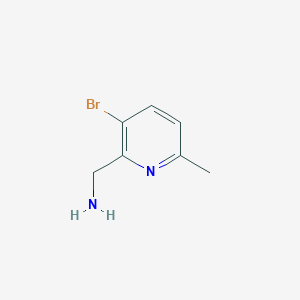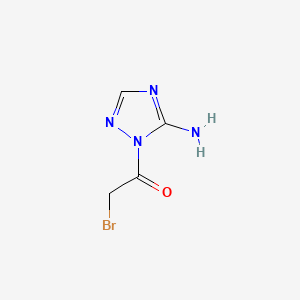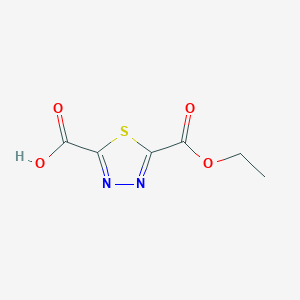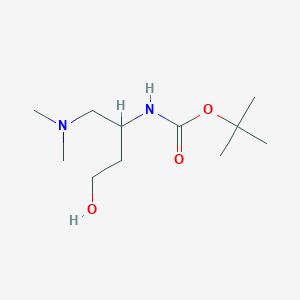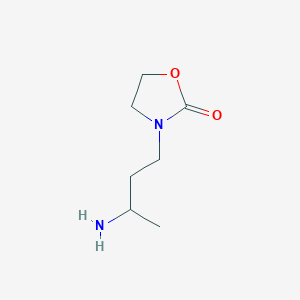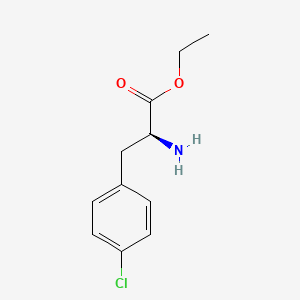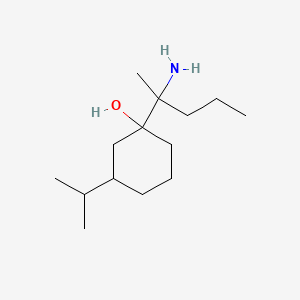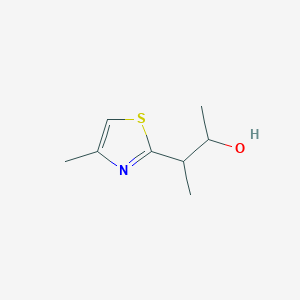
3-(4-Methylthiazol-2-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylthiazol-2-yl)butan-2-ol is an organic compound with the molecular formula C8H13NOS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylthiazol-2-yl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-methylthiazole with butan-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques are crucial in industrial production to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
3-(4-Methylthiazol-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The thiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学的研究の応用
3-(4-Methylthiazol-2-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-(4-Methylthiazol-2-yl)butan-2-ol exerts its effects involves interactions with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical research.
類似化合物との比較
Similar Compounds
3-Methyl-2-butanol: This compound is structurally similar but lacks the thiazole ring.
Thiazole derivatives: Compounds like thiazole itself or other substituted thiazoles share the core thiazole structure.
Uniqueness
3-(4-Methylthiazol-2-yl)butan-2-ol is unique due to the combination of the thiazole ring and the butan-2-ol moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
特性
分子式 |
C8H13NOS |
|---|---|
分子量 |
171.26 g/mol |
IUPAC名 |
3-(4-methyl-1,3-thiazol-2-yl)butan-2-ol |
InChI |
InChI=1S/C8H13NOS/c1-5-4-11-8(9-5)6(2)7(3)10/h4,6-7,10H,1-3H3 |
InChIキー |
VNGDTGUYZXJLSW-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)C(C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


